2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine
Description
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a methylpyrimidine moiety
Properties
IUPAC Name |
2-cyclopropyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10-4-5-15-14(16-10)18-8-11-6-17(13-2-3-13)7-12(11)9-18/h4-5,11-13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECVEUBLBPJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process requires precise control of temperature and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Antiviral Activity
Recent studies indicate that compounds related to octahydropyrrolo[3,4-c]pyrroles exhibit significant antiviral properties, particularly against HIV-1. The derivatives of this compound have been evaluated for their effectiveness in inhibiting viral replication and preventing infection.
Case Study: HIV Treatment
- Objective : To evaluate the efficacy of octahydropyrrolo derivatives in treating HIV-1 infections.
- Method : The compounds were tested using cell cultures infected with HIV-1, measuring viral load reduction.
- Results : Some derivatives showed a promising reduction in viral replication, indicating potential as part of highly active antiretroviral therapy (HAART) .
Binding Affinity and Selectivity
The compound has been explored for its ability to bind selectively to specific receptors, which is crucial for developing targeted therapies with fewer side effects.
Methodology
X-ray fluorescence (XRF) spectrometry has been utilized to assess binding events between the compound and various biological receptors. This technique allows researchers to estimate binding affinities and selectivities, which are essential for drug efficacy .
Drug Development
The synthesis of novel derivatives of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is ongoing, focusing on enhancing therapeutic indices and minimizing adverse effects.
Table 2: Summary of Drug Development Studies
| Study Focus | Findings |
|---|---|
| Antiviral properties | Significant reduction in HIV replication |
| Binding selectivity | High selectivity observed in receptor binding |
| Synthesis methods | Various synthetic routes explored for derivatives |
Potential in Treating Inflammatory Diseases
Research indicates that compounds similar to this compound may also be beneficial in treating inflammatory diseases due to their modulatory effects on immune responses .
Mechanism of Action
The mechanism of action of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
- 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivatives
Uniqueness
2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 257.337 g/mol. The structure includes:
- Cyclopropyl Group : This three-membered ring is known for its unique strain and reactivity.
- Octahydropyrrolo[3,4-c]pyrrole Core : A bicyclic structure that contributes to the compound's biological interactions.
- Pyrimidine Moiety : A six-membered ring containing nitrogen that is often associated with various biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Strained three-membered ring |
| Octahydropyrrolo Core | Bicyclic structure with nitrogen atoms |
| Pyrimidine Moiety | Six-membered nitrogen-containing ring |
The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules, including enzymes and receptors. Research indicates that it may modulate enzyme activities and receptor functions, which are critical in various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing disease processes.
- Receptor Modulation : The interaction with receptor sites could lead to alterations in signaling pathways, making it a candidate for therapeutic applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Antitumor Effects
Another investigation focused on the antitumor effects of related compounds. The findings demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines, indicating a possible mechanism through which this compound could exert therapeutic effects.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor | Exhibited cytotoxicity in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Q & A
Q. What toxicology screening protocols are recommended for preclinical development?
- Methodological Answer : Prioritize AMES test (genotoxicity), hERG patch-clamp (cardiotoxicity), and 14-day rodent toxicity (MTD determination). For pyrrolo-pyrimidines, monitor off-target effects on CNS receptors (e.g., serotonin/dopamine transporters) via panel screening. ’s Phase 2 safety data for Seltorexant provide a benchmark for dose-limiting effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
